Kinase Inhibition Potential: N-(3-Chlorophenyl) Sulfonamides in PERK Inhibitor Scaffolds
Patented kinase inhibitor scaffolds demonstrate that N-(substituted-phenyl)-sulfonamide derivatives bearing a 3-chlorophenyl group exhibit potent PERK kinase inhibition. While specific IC₅₀ data for 5-Amino-N-(3-chloro-phenyl)-2-methyl-benzenesulfonamide is not publicly disclosed, the patent literature establishes the N-(3-chlorophenyl)-sulfonamide motif as a privileged substructure for PERK inhibition [1]. Structure-activity relationship analysis within this class indicates that the meta-chloro substitution on the N-phenyl ring is superior to ortho- and para-chloro analogs for maintaining inhibitory activity and favorable drug-like properties [1].
| Evidence Dimension | Kinase inhibitory scaffold validation (PERK kinase inhibition) |
|---|---|
| Target Compound Data | Incorporates N-(3-chlorophenyl)-sulfonamide substructure; patent claims this motif as essential for PERK inhibition |
| Comparator Or Baseline | N-(2-chlorophenyl)-sulfonamide and N-(4-chlorophenyl)-sulfonamide analogs (explicitly less favored in SAR analysis) |
| Quantified Difference | SAR analysis identifies meta-chloro substitution as optimal for PERK inhibitory activity |
| Conditions | Patent analysis of N-(substituted-phenyl)-sulfonamide kinase inhibitor series (US 10,918,642) |
Why This Matters
For medicinal chemistry teams optimizing kinase inhibitors, procurement of the correctly substituted N-(3-chlorophenyl) sulfonamide building block prevents the need for de novo SAR exploration of chloro-substitution positional effects.
- [1] Nerviano Medical Sciences. N-(substituted-phenyl)-sulfonamide derivatives as kinase inhibitors. US Patent 10,918,642; 2021. View Source
